Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13815636
Molecular Formula: C19H21BrN6O3S
Molecular Weight: 493.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21BrN6O3S |
|---|---|
| Molecular Weight | 493.4 g/mol |
| IUPAC Name | tert-butyl 4-[2-(5-bromopyridin-3-yl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C19H21BrN6O3S/c1-19(2,3)29-18(28)25-6-4-24(5-7-25)14-9-15(27)26-17(22-14)30-16(23-26)12-8-13(20)11-21-10-12/h8-11H,4-7H2,1-3H3 |
| Standard InChI Key | CABFXMYKURYXDK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br |
Introduction
Chemical Identity and Structural Characteristics
The compound belongs to a class of bicyclic heteroaromatic systems fused with piperazine and tert-butyl carboxylate functionalities. Its IUPAC name reflects a thiadiazolo[3,2-a]pyrimidin-5-one core substituted at position 7 with a piperazine ring bearing a tert-butyloxycarbonyl (Boc) protecting group and at position 2 with a 5-bromopyridin-3-yl moiety .
Molecular Formula and Weight
Structural Features
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Thiadiazolopyrimidinone Core: A five-membered 1,3,4-thiadiazole ring fused to a pyrimidinone, introducing sulfur and nitrogen heteroatoms that influence electronic properties and binding interactions .
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5-Bromopyridine Substituent: A brominated pyridine ring at position 2 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization .
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Boc-Protected Piperazine: The tert-butyl carboxylate group at position 4 of the piperazine ring improves solubility and stabilizes the amine during synthetic procedures.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies combining bromination, cyclization, and coupling reactions:
Step 1: Preparation of 5-Bromopyridin-3-Amine
2-Amino-4-chloropyridine undergoes bromination using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-2-amino-4-chloropyridine with >80% efficiency . Diazotization and chlorination replace the amino group with chlorine, producing 5-bromo-2,4-dichloropyridine .
Step 2: Thiadiazolopyrimidinone Formation
The thiadiazolo[3,2-a]pyrimidin-5-one core is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, 2-aminothiadiazole reacts with ethyl acetoacetate under acidic conditions to form the bicyclic scaffold .
Step 3: Piperazine Coupling and Boc Protection
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) at position 7 of the thiadiazolopyrimidinone. Subsequent protection of the piperazine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane affords the final product .
Industrial Considerations
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Yield Optimization: Continuous flow reactors improve reaction control, achieving total yields >50% .
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the compound with >95% purity .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Low in water (<0.1 mg/mL); soluble in DMSO, DMF |
| Melting Point | 168–172°C (decomposes) |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| UV-Vis λmax | 274 nm (π→π* transition) |
The bromopyridine and thiadiazole rings contribute to a planar geometry, enhancing π-stacking interactions with biological targets . The Boc group increases lipophilicity, favoring blood-brain barrier penetration in pharmacokinetic models.
Applications in Drug Discovery
Intermediate Utility
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Kinase Inhibitors: Serves as a precursor for CDK4/6 inhibitors in oncology .
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Antipsychotics: Piperazine moieties are common in dopamine D₂ receptor antagonists.
Recent Advances and Future Directions
Recent patents (2023–2025) highlight thiadiazolopyrimidinones as candidates for:
Further studies should prioritize in vivo efficacy testing and metabolic stability assays.
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